

A Comparative Analysis of 4-ANPP and parafluorofentanyl

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A Note on Nomenclature: The compound "**Para-fluoro 4-ANBP**" is not a recognized chemical entity in scientific literature. It is presumed to be a misnomer for para-fluorofentanyl (pFF), a potent synthetic opioid and a fluorinated analog of fentanyl. This guide will therefore provide a comparative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP) and para-fluorofentanyl.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of 4-ANPP and para-fluorofentanyl (pFF). The document outlines their distinct chemical roles, pharmacological activities, and the experimental data that characterize them, highlighting the critical differences between a chemical precursor and a highly active synthetic opioid.

Executive Summary

The core distinction between 4-ANPP and para-fluorofentanyl lies in their function and pharmacological effect. 4-ANPP is primarily known as a direct precursor in the synthesis of fentanyl and its analogs; it is considered pharmacologically inactive and does not produce opioid effects.[1][2] Its presence in forensic samples is typically an indicator of illicit fentanyl production or use.[1][3]

In stark contrast, para-fluorofentanyl is a potent mu-opioid receptor (MOR) agonist, exhibiting analgesic and respiratory depressant effects comparable to fentanyl.[4] It is a Schedule I substance in the United States, reflecting its high potential for abuse and lack of accepted medical use.[5] This guide delves into the experimental data that substantiates these characterizations.



Chemical and Pharmacological Profiles

Feature	4-ANPP (4-anilino-N- phenethylpiperidine)	para-fluorofentanyl (pFF)	
Synonyms	Despropionyl fentanyl, N- Phenyl-1-(2- phenylethyl)piperidin-4-amine	4-fluorofentanyl, pFF	
Chemical Role	Fentanyl precursor, synthesis intermediate, impurity[1][2][6]	Synthetic opioid, fentanyl analog[5][7]	
Legal Status (US)	Schedule II Controlled Substance[2][3][8]	Schedule I Controlled Substance[5]	
Pharmacological Activity	Generally considered inactive, does not produce specific effects on the body[1]	Potent mu-opioid receptor (MOR) agonist[4][7]	

Quantitative Pharmacological Data: parafluorofentanyl

Data on the pharmacological activity of 4-ANPP is scarce due to its established role as an inactive precursor. [1] However, a cell-based μ -opioid receptor recruitment assay showed that the receptor activation by 100 μ M of a related compound, phenethyl-4-ANPP, was comparable to that of a 100,000-fold lower concentration of fentanyl, indicating negligible in-vitro opioid activity. [9][10]

The pharmacological profile of para-fluorofentanyl has been the subject of multiple in-vitro and in-vivo studies, although with some conflicting results regarding its potency relative to fentanyl.



Assay	Target	Ligand	Parameter	Value	Reference
Binding Affinity	Mu-Opioid Receptor (MOR)	para- fluorofentanyl	Ki	4.2 nM	Hassanien et al. (2020)[7] [11]
Binding Affinity	Mu-Opioid Receptor (MOR)	Fentanyl (for comparison)	Ki	1.6 nM	Hassanien et al. (2020)[7] [11]
Functional Activity (GTPyS)	Mu-Opioid Receptor (MOR)	para- fluorofentanyl	EC50	79 nM	Hassanien et al. (2020)[11]
Functional Activity (GTPyS)	Mu-Opioid Receptor (MOR)	Fentanyl (for comparison)	EC50	32 nM	Hassanien et al. (2020)[11]
Functional Activity (Electrophysi ology)	Mu-Opioid Receptor (MOR)	para- fluorofentanyl	EC50	4.2 nM	Ulens et al. (2000)[11]
Functional Activity (Electrophysiology)	Mu-Opioid Receptor (MOR)	Fentanyl (for comparison)	EC50	28.8 nM	Ulens et al. (2000)[11]
Functional Activity (cAMP)	Mu-Opioid Receptor (MOR)	para- fluorofentanyl	EC50	0.51 nM	Kanamori et al. (2021)[11]
Functional Activity (cAMP)	Mu-Opioid Receptor (MOR)	Fentanyl (for comparison)	EC50	0.35 nM	Kanamori et al. (2021)[11]
In Vivo Antinocicepti on	Swiss Webster Mice	para- fluorofentanyl	Potency Ratio to Fentanyl	1.30 (approx. equipotent)	Varshneya et al. (2023)[7] [11]
In Vivo Antinocicepti	Mice	para- fluorofentanyl	Potency Ratio to	0.29 (less potent)	Higashikawa & Suzuki



on Fentanyl (2008)[7][11]

Experimental Methodologies

The characterization of opioid compounds relies on a suite of standardized in-vitro and in-vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

- Objective: To measure how strongly a ligand (e.g., pFF) binds to a receptor (e.g., MOR).
- · Protocol:
 - A preparation of cell membranes expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.
 - Increasing concentrations of the unlabeled test compound (the "competitor") are added to the mixture.
 - The test compound competes with the radioligand for binding to the receptor.
 - After incubation, the bound and free radioligand are separated.
 - The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters are potency (EC50) and efficacy (Emax).

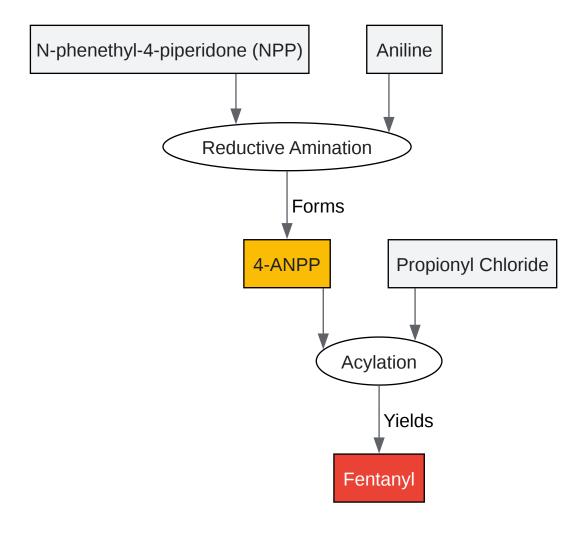


- GTPyS Binding Assay: This assay directly measures the activation of G proteins, the first step in the signaling cascade for G protein-coupled receptors (GPCRs) like the MOR.[12]
 - Protocol: Cell membranes with the receptor are incubated with the test compound and a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding activates the G protein, which then binds [35S]GTPγS. The amount of radioactivity incorporated is proportional to the degree of G protein activation.[12]
- cAMP Inhibition Assay: MORs are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
 - Protocol: Cells expressing the MOR are stimulated with an agent like forskolin to increase cAMP production. They are then treated with the test compound. The reduction in cAMP levels is measured, typically using immunoassays or reporter gene assays.[12]
- β-Arrestin Recruitment Assay: This assay monitors the recruitment of β-arrestin proteins to the activated receptor, a process involved in receptor desensitization and signaling.[12]
 - Protocol: Typically performed using techniques like Bioluminescence Resonance Energy
 Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET), where the receptor
 and β-arrestin are tagged with donor and acceptor molecules. Agonist-induced recruitment
 brings the tags into proximity, generating a measurable signal.

Visualized Workflows and Pathways Synthesis of Fentanyl from 4-ANPP

The "Siegfried method" is a well-documented synthetic route that utilizes 4-ANPP as the immediate precursor to fentanyl.[2][8]





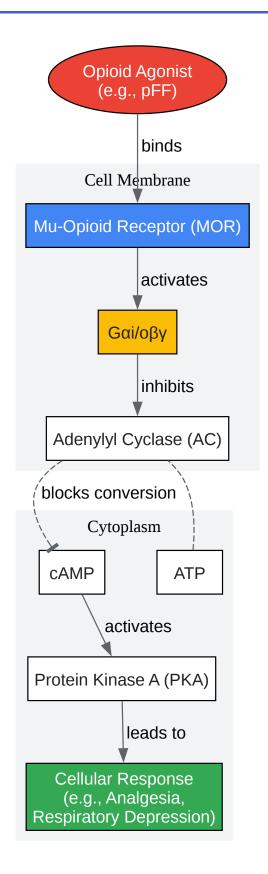
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Caption: Siegfried synthesis route for Fentanyl from 4-ANPP.

Mu-Opioid Receptor Signaling Pathway

Upon activation by an agonist like para-fluorofentanyl, the mu-opioid receptor initiates intracellular signaling cascades primarily through the G protein-dependent pathway.





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Caption: G protein-dependent signaling of the Mu-Opioid Receptor.



Conclusion

The comparison between 4-ANPP and para-fluorofentanyl is a study in contrasts. 4-ANPP is a pharmacologically inert chemical intermediate, crucial for the synthesis of fentanyl and its analogs, and its control is a key aspect of regulating illicit drug manufacturing.[1][8][13] Conversely, para-fluorofentanyl is a potent, psychoactive opioid agonist with significant physiological effects mediated through the mu-opioid receptor.[4][7] The conflicting reports on its precise potency relative to fentanyl underscore the need for continued research into the structure-activity relationships of fentanyl analogs to better understand their public health risks. For drug development professionals, this analysis highlights the profound impact of minor structural modifications, transforming an inactive precursor into a powerful opioid agonist.

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